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molecular formula C11H11NOS B8537738 3-Methoxy-4-(thien-2-yl)aniline CAS No. 106981-53-7

3-Methoxy-4-(thien-2-yl)aniline

Cat. No. B8537738
M. Wt: 205.28 g/mol
InChI Key: SJJHOTFWKXOUIP-UHFFFAOYSA-N
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Patent
US04617316

Procedure details

In a manner similar to Example 1, Step B, the reaction of 6.6 g (0.03 mole) of 2-(2-methoxy-4-nitrophenyl)thiophene, 13.65 g (0.24 mole) of iron powder and 25.2 g (0.42 mole) of glacial acetic acid in 36 ml of water produced 5.3 g of 3-methoxy-4-(thien-2-yl)aniline.
Name
2-(2-methoxy-4-nitrophenyl)thiophene
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
13.65 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1.C(O)(=O)C>O.[Fe]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)[NH2:9]

Inputs

Step One
Name
2-(2-methoxy-4-nitrophenyl)thiophene
Quantity
6.6 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C=1SC=CC1
Name
Quantity
25.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
O
Name
Quantity
13.65 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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